molecular formula C21H17FN2O3S B2687826 4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941955-24-4

4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Katalognummer: B2687826
CAS-Nummer: 941955-24-4
Molekulargewicht: 396.44
InChI-Schlüssel: IGOYNCCTJFLMTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine 1,1-dioxide core substituted with a 3-fluorobenzyl group at position 4 and an o-tolyl (2-methylphenyl) group at position 2. The fluorine atom in the 3-fluorobenzyl moiety enhances electronegativity and metabolic stability, while the o-tolyl group contributes steric bulk, influencing target selectivity .

Eigenschaften

IUPAC Name

4-[(3-fluorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c1-15-7-2-3-10-18(15)24-21(25)23(14-16-8-6-9-17(22)13-16)19-11-4-5-12-20(19)28(24,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOYNCCTJFLMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

The compound features a thiadiazine core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of fluorobenzyl and tolyl substituents may influence its biological interactions and pharmacokinetic properties.

Structure Overview

ComponentDescription
Core Structure2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
Substituents3-fluorobenzyl, o-tolyl
Molecular FormulaC16H15F N2O2S
Molecular WeightApproximately 302.37 g/mol

Research indicates that compounds similar to 4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exhibit various biological activities:

  • Antimicrobial Activity : Thiadiazine derivatives have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth through interference with cellular processes.
  • Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating specific pathways related to cell death.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

The pharmacological profile of this compound has been explored in various studies:

  • In vitro Studies : Laboratory tests demonstrate the ability of this compound to inhibit the growth of certain cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and colon cancer (HT-29) cell lines with promising results.
  • In vivo Studies : Animal models have shown that administration of similar thiadiazine derivatives can lead to significant tumor reduction compared to control groups.

Case Studies

Several case studies highlight the biological activity of thiadiazine derivatives:

  • Study on Antimicrobial Activity : A recent study demonstrated that a related thiadiazine derivative exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cancer Research : A study published in a peer-reviewed journal reported that a structurally similar compound induced apoptosis in human leukemia cells via the mitochondrial pathway. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

  • Carbonic Anhydrase Inhibition: The target compound’s 3-fluorobenzyl group confers nanomolar inhibition (Kᵢ = 6.7–10.9 nM) against tumor-associated CA IX/XII, outperforming methoxy- and chloro-substituted analogues .
  • Antiproliferative Activity : In HCT-116 colon cancer cells, the compound induces apoptosis via caspase-3 activation, linked to CA IX suppression .

Q & A

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Models interactions with enzymes like carbonic anhydrase IX, leveraging fluorine’s hydrogen-bond acceptor capacity .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize targets .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity for lead optimization .

What strategies can mitigate degradation during storage of benzothiadiazine derivatives with sensitive functional groups?

Basic Research Question

  • Storage conditions : Argon atmosphere and −20°C prevent oxidation of the sulfone group .
  • Light protection : Amber vials reduce photodegradation of the thiadiazine ring .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated decomposition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.